molecular formula C16H14N2O3S B3250121 N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 200726-46-1

N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B3250121
CAS No.: 200726-46-1
M. Wt: 314.4 g/mol
InChI Key: IVBUOKQFCHNHRN-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS: 200726-46-1) is a benzamide derivative featuring a benzothiazole core linked to a 3,5-dimethoxyphenyl group. Its molecular formula is C₁₆H₁₄N₂O₃S (molecular weight: 314.359 g/mol) . The compound’s structure combines a planar benzothiazole moiety, known for electron-withdrawing properties, with methoxy-substituted benzamide, which contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-11-7-10(8-12(9-11)21-2)15(19)18-16-17-13-5-3-4-6-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBUOKQFCHNHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200726-46-1
Record name N-(1,3-BENZOTHIAZOL-2-YL)-3,5-DIMETHOXYBENZAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various halogenated or nitrated derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Derivatives

(a) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Key Differences : Incorporates two chlorine atoms at positions 4 and 5 of the benzothiazole ring.
  • Impact : The electron-withdrawing chlorine substituents increase molecular weight (387.25 g/mol vs. 314.36 g/mol) and may enhance electrophilic reactivity or binding affinity to biological targets. This compound exhibited the highest molecular weight among analogs in P. guineense extracts .
(b) N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 312514-87-7)
  • Key Differences : Methoxy groups at positions 3 and 4 (vs. 3,5 in the target compound).
  • Impact: Positional isomerism alters electronic distribution and steric interactions.

Indenothiazole Derivatives

A series of 8H-indeno[1,2-d]thiazole derivatives (e.g., compounds 7c–7i) share the benzamide motif but replace benzothiazole with an indenothiazole core. Key examples include:

Compound ID Substituents on Indenothiazole Yield (%) Notable Features
7c 6-Isobutoxy 40 Enhanced lipophilicity due to isobutoxy group
7e 6-Chloro 39 Chlorine may improve metabolic stability
7d 6-Methyl 47 Methyl group increases steric bulk
7h 6-Methoxy 47 Methoxy improves solubility vs. chloro analogs

These compounds were synthesized with yields ranging from 25–50% and characterized via NMR and MS.

Heterocyclic Variations

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Key Differences : Replaces benzothiazole with a simpler thiazole ring and adds fluorine atoms.
  • Impact : Fluorine’s electronegativity and small size improve membrane permeability. This derivative inhibits the PFOR enzyme in anaerobic organisms, suggesting that halogenation enhances target engagement .
(b) N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-dimethoxybenzamide
  • Key Differences : Substitutes benzothiazole with benzoxazole and introduces a thiourea linker.

Functional Group Modifications

N-(3-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide
  • Key Differences : Benzofuran core replaces benzothiazole, with additional methoxy groups.
  • Impact: The benzofuran system’s rigidity and oxygen atom may influence π-π stacking interactions in enzymatic pockets.

Structural and Functional Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound improve solubility, whereas chloro/fluoro substituents (electron-withdrawing) enhance electrophilicity and binding to enzymes .
  • Heterocycle Choice : Benzothiazoles offer greater π-conjugation and stability compared to thiazoles or benzoxazoles, which may explain their prevalence in bioactive molecules .
  • Substituent Position : 3,5-Dimethoxy substitution (target compound) provides symmetry and balanced electronic effects, whereas 3,4 or 4,5 substitution introduces steric and electronic asymmetry .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O3S
  • Molecular Weight : 302.36 g/mol
  • Structural Features : The compound features a benzothiazole moiety linked to a 3,5-dimethoxybenzamide structure, which is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it appears to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been assessed against various bacterial strains using broth microdilution methods. The results indicate effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Saccharomyces cerevisiae32 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro on several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung cancer cells:

Cell Line IC50 (µM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

The compound demonstrated higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its potential effectiveness in more complex biological environments .

Study on Antitumor Activity

A comprehensive study investigated the antitumor effects of various benzothiazole derivatives, including this compound. The study highlighted that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity towards normal fibroblast cells (MRC-5). This selectivity is crucial for developing effective cancer therapies .

Pharmacokinetics and Toxicity

Further investigations into the pharmacokinetic profiles of this compound suggest favorable absorption and distribution characteristics. However, ongoing research is necessary to optimize its chemical structure to enhance efficacy while minimizing potential toxicities associated with long-term use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
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N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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